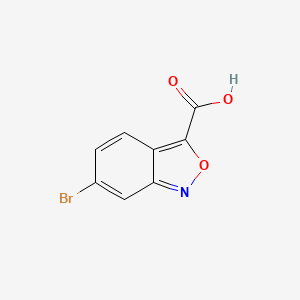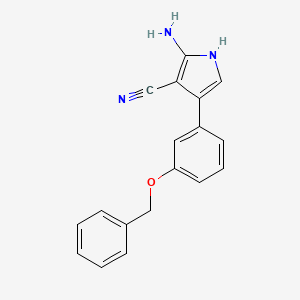
4-Bromo-N,N-diethylpyridin-2-amine
Descripción general
Descripción
4-Bromo-N,N-diethylpyridin-2-amine is an organic compound with the CAS Number: 1142194-28-2 and a molecular weight of 229.12 . It has a linear formula of C9H13BrN2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13BrN2/c1-3-12(4-2)9-7-8(10)5-6-11-9/h5-7H,3-4H2,1-2H3 . The InChI key is RPWJQOUHBJCQCA-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
4-Bromo-N,N-diethylpyridin-2-amine and similar compounds serve as pivotal intermediates in catalytic processes. For instance, amination of aryl halides using copper catalysis has been shown to effectively convert bromopyridines to aminopyridines, highlighting the role of bromo-substituted pyridines in facilitating bond formation under mild conditions (Lang et al., 2001).
Synthesis of Novel Derivatives and Biological Activity
Research has explored the synthesis of novel pyridine derivatives via cross-coupling reactions, demonstrating the versatility of bromo-substituted pyridines in creating compounds with potential biological activities. For example, studies on novel pyridine derivatives have indicated their application in understanding liquid crystal behaviors and assessing biological activities such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
Material Science and Polymer Chemistry
In material science, bromo-substituted pyridines have been utilized in the synthesis of complex molecules and polymers. A study on the synthesis and characterization of bifunctional polymers incorporating tris(bipyridyl)ruthenium(II) and triphenylamine units demonstrates the integration of bromo-pyridine derivatives into materials that combine photophysical properties with electronic functions, paving the way for advanced materials design (Peter & Thelakkat, 2003).
Propiedades
IUPAC Name |
4-bromo-N,N-diethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-12(4-2)9-7-8(10)5-6-11-9/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWJQOUHBJCQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671706 | |
| Record name | 4-Bromo-N,N-diethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142194-28-2 | |
| Record name | 4-Bromo-N,N-diethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1520076.png)





![6-Bromo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B1520085.png)


